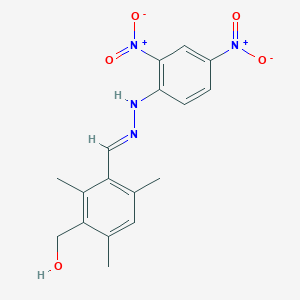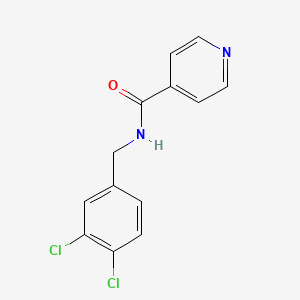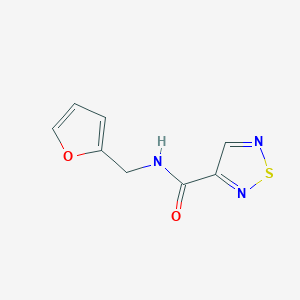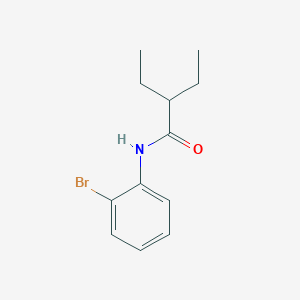
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide, also known as NDCH, is a chemical compound with potential applications in scientific research. It is a cyclopropane derivative that has been synthesized and studied for its biological activity.
Mécanisme D'action
The mechanism of action of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to induce the production of reactive oxygen species in cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and increase the production of reactive oxygen species. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its potential as a fluorescent probe for detecting reactive oxygen species. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is also relatively easy to synthesize, making it a useful compound for researchers. However, one limitation of using N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is its potential as a treatment for cancer. Further studies are needed to fully understand the mechanism of action of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide and its potential as a therapeutic agent. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide may also have potential applications in other areas of scientific research, such as in the development of new fluorescent probes for detecting reactive oxygen species.
Méthodes De Synthèse
The synthesis of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 1-naphthaldehyde and 2,2-diphenylcyclopropanecarbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that can be purified by recrystallization.
Applications De Recherche Scientifique
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been studied for its potential applications in scientific research. It has been shown to have anti-tumor activity, and has been investigated as a potential treatment for cancer. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species.
Propriétés
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-26(29-28-19-21-12-9-11-20-10-7-8-17-24(20)21)25-18-27(25,22-13-3-1-4-14-22)23-15-5-2-6-16-23/h1-17,19,25H,18H2,(H,29,30)/b28-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVWFUYZABSRA-TURZUDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)

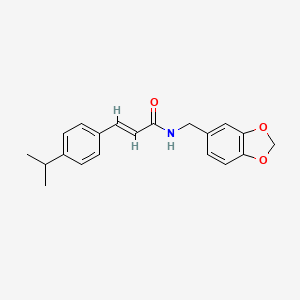

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)

![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
